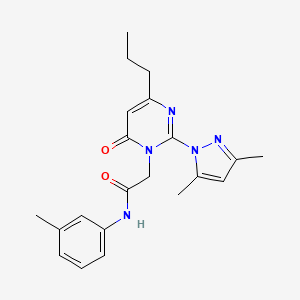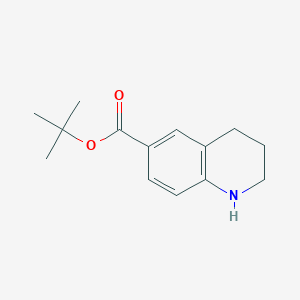
Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a chemical compound with the molecular formula C14H19NO2 . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of highly substituted tetrahydroquinolines, such as Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, has been reported to involve a three-component cascade reaction . This reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The molecular structure of Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is represented by the InChI code1S/C14H19NO2/c1-14(2,3)17-13(16)11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3 . This indicates the presence of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 233.31 g/mol .科学的研究の応用
Synthesis of Marine Drug Derivatives
Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate derivatives, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, are explored for their potential in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. The synthesis process involves condensation and cyclodehydration steps, showing its application in creating complex molecules for marine drug development (Hui-jing Li et al., 2013).
Tert-butoxycarbonylation Reagent Development
The compound has been utilized in developing novel tert-butoxycarbonylation reagents for chemoselective transformation of substrates containing acidic protons. This process is vital for modifying phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids under mild conditions, demonstrating its importance in synthetic organic chemistry (Yukako Saito et al., 2006).
Antimalarial Drug Candidate Development
N-tert-Butyl isoquine (GSK369796), a derivative of tert-butyl tetrahydroquinoline, was selected for development as an affordable and effective antimalarial drug. Its design and selection were based on comprehensive chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, highlighting the compound's role in advancing antimalarial therapy (P. O’Neill et al., 2009).
Exploration in Organic Synthesis
Research into tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate showcases the compound's utility in organic synthesis, including its reaction with maleic anhydride to form complex heterocyclic compounds. This illustrates the versatility of tert-butyl tetrahydroquinoline derivatives in synthesizing novel organic structures (A. I. Moskalenko et al., 2014).
Intramolecular Charge-Transfer Dynamics Study
The study of intramolecular charge-transfer (ICT) dynamics of 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) provides insights into the photophysical properties of similar compounds. Through time-resolved fluorescence analysis, researchers have been able to understand better the ICT dynamics, which are crucial for developing photoresponsive materials (Myeongkee Park et al., 2014).
Safety And Hazards
The safety information associated with Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXLWTVSUXSGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B2965119.png)
![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-fluorobenzyl)acetamide](/img/structure/B2965120.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2965122.png)
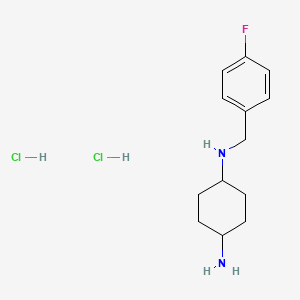

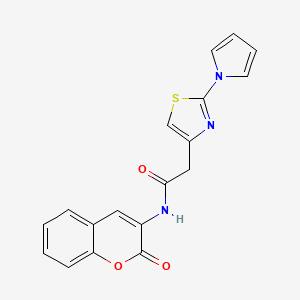
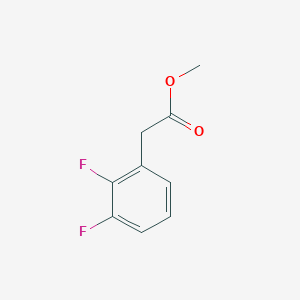
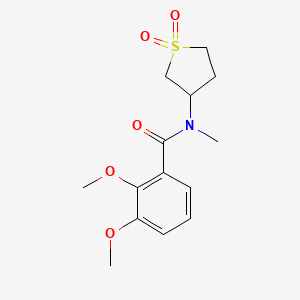
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2965128.png)
![N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2965130.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2965131.png)
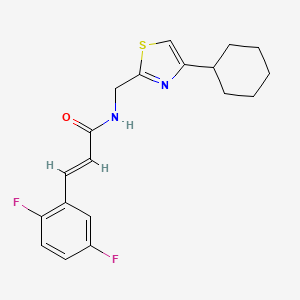
![4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2965137.png)
